4-Ethoxy-6-methylchromen-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-6-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-3-14-11-7-12(13)15-10-5-4-8(2)6-9(10)11/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYBUCACTOISFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)OC2=C1C=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies and Reaction Pathways for 4 Ethoxy 6 Methylchromen 2 One and Analogues
Classical and Contemporary Synthetic Approaches to Chromen-2-one Derivatives
Pechmann Condensation and its Catalytic Variations
The Pechmann condensation, first reported by Hans von Pechmann in 1884, is a cornerstone in coumarin (B35378) synthesis. numberanalytics.com This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. numberanalytics.comwikipedia.org For the synthesis of 4-ethoxy-6-methylchromen-2-one, this would involve the reaction of 4-methylphenol with ethyl 4-ethoxy-2-oxo-3-butenoate.
The mechanism proceeds through an initial transesterification, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring, and subsequent dehydration to form the coumarin ring. wikipedia.org
Catalytic Variations: A wide array of acid catalysts can be employed in the Pechmann condensation. sciensage.info While strong mineral acids like sulfuric acid were traditionally used, modern variations utilize a range of both homogeneous and heterogeneous catalysts to facilitate the reaction under milder conditions. jmchemsci.comnumberanalytics.com
Inorganic Acids: Sulfuric acid, hydrochloric acid, phosphoric acid, and trifluoroacetic acid are commonly used. jmchemsci.comnumberanalytics.com
Lewis Acids: Lewis acids such as aluminum chloride (AlCl3), zinc chloride (ZnCl2), and iron(III) chloride are effective catalysts. sciensage.infonumberanalytics.com Dipyridine copper chloride has also been shown to promote Pechmann condensation. mdpi.com
Solid Acid Catalysts: To improve catalyst recovery and simplify purification, solid acid catalysts like cation-exchange resins (e.g., Amberlyst-15), zeolites (e.g., H-BEA), and metal oxides (e.g., SnO2 nanoparticles, Ti(IV)-doped ZnO) have been successfully employed. jmchemsci.comresearchgate.netnih.govacs.org Barium dichloride has also been reported as an inexpensive and efficient catalyst for this condensation under solvent-free conditions. scispace.com
Iodine: Molecular iodine has been demonstrated as a simple, effective, and inexpensive catalyst for the Pechmann condensation, especially under microwave irradiation. bohrium.com
Starch Sulfuric Acid: As a biodegradable and reusable catalyst, starch sulfuric acid has been used for the efficient synthesis of coumarins via the Pechmann reaction under solvent-free conditions. tsijournals.com
The choice of catalyst can significantly influence the reaction conditions and the yield of the desired coumarin derivative. The development of these catalytic variations aims to create more sustainable and efficient synthetic routes. jmchemsci.com
Table 1: Catalysts Used in Pechmann Condensation
| Catalyst Type | Examples | Key Advantages | References |
|---|---|---|---|
| Inorganic Acids | H₂SO₄, HCl, H₃PO₄, CF₃COOH | Readily available, strong proton source | jmchemsci.com, numberanalytics.com |
| Lewis Acids | AlCl₃, ZnCl₂, FeCl₃, Dipyridine copper chloride | Effective for a variety of substrates | sciensage.info, numberanalytics.com, mdpi.com |
| Solid Acid Catalysts | Amberlyst-15, Zeolites, SnO₂, Ti(IV)-doped ZnO, BaCl₂ | Recyclable, simplified workup, environmentally friendly | jmchemsci.com, researchgate.net, nih.gov, acs.org, scispace.com |
| Elemental Catalysts | Iodine | Inexpensive, efficient under microwave conditions | bohrium.com |
| Biopolymer-based Catalysts | Starch Sulfuric Acid | Biodegradable, reusable, solvent-free conditions | tsijournals.com |
Knoevenagel Condensation and Advanced Modifications
The Knoevenagel condensation is another fundamental carbon-carbon bond-forming reaction utilized for coumarin synthesis. nih.gov It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, typically catalyzed by a base like piperidine (B6355638) or pyridine. sciensage.infonih.gov For the synthesis of coumarin derivatives, a substituted salicylaldehyde (B1680747) reacts with a compound containing an active methylene group, such as diethyl malonate or ethyl acetoacetate (B1235776). sciensage.inforesearchgate.net
The reaction proceeds via the formation of a Knoevenagel adduct, which then undergoes intramolecular cyclization (lactonization) to yield the coumarin ring. scispace.com
Advanced Modifications: Modern advancements in the Knoevenagel condensation focus on the use of greener and more efficient catalytic systems and reaction conditions. deepdyve.comtandfonline.com
Ionic Liquids: Ionic liquids, such as 1,3-dimethylimidazolium (B1194174) methyl sulfate (B86663) ([MMIm][MSO4]), have been used as both the solvent and catalyst, often accelerating the reaction and allowing for easy catalyst recycling. nih.gov
Microwave Irradiation: The use of microwave irradiation can significantly reduce reaction times and improve yields, often in solvent-free conditions. slideshare.netrsc.org
Solid-Supported Catalysts: Inorganic solid supports like silica (B1680970) gel or basic alumina (B75360) can be used as catalysts, particularly in solvent-free microwave-assisted reactions. slideshare.net
Green Solvents and Catalysts: Deep eutectic solvents (DES), prepared from choline (B1196258) chloride and zinc chloride, can act as both a recyclable solvent and catalyst. nih.gov Vegetable juices and other natural media have also been explored as green reaction media under ultrasound irradiation. nih.gov
These modifications contribute to the development of more sustainable protocols for the synthesis of coumarin derivatives. researchgate.net
Alternative Synthetic Protocols (e.g., Perkin, Reformatsky, Wittig Reactions)
Besides the Pechmann and Knoevenagel reactions, several other classical methods are available for the synthesis of the chromen-2-one scaffold. jmchemsci.com
Perkin Reaction: This was the first method used to synthesize coumarin itself, involving the high-temperature reaction of salicylaldehyde with acetic anhydride (B1165640) in the presence of a weak base like sodium acetate. jmchemsci.comorganicreactions.org A key advantage is the low likelihood of forming chromane (B1220400) isomers as byproducts. jmchemsci.com However, the high temperatures can lead to the formation of numerous byproducts and lower yields. jmchemsci.com The Perkin rearrangement describes a ring contraction of a 2-halocoumarin to a benzofuran (B130515) in the presence of a hydroxide. wikipedia.org
Reformatsky Reaction: This reaction involves the condensation of a carbonyl compound (aldehyde or ketone) with an α-halo ester in the presence of metallic zinc to form a β-hydroxy ester. sciensage.infowikipedia.org While less common for simple coumarins, it can be a useful method for preparing certain substituted derivatives. researchgate.net
Wittig Reaction: The Wittig reaction provides a versatile route to coumarins by reacting a phosphonium (B103445) ylide with an aromatic aldehyde or ketone. jmchemsci.com This method is particularly useful for synthesizing coumarins with specific substitution patterns that may be difficult to achieve through other methods. unigoa.ac.in One-pot modifications of the Wittig reaction have been developed to improve efficiency. ijcce.ac.ir An intramolecular Wittig reaction of substituted 2-formylphenyl 2-bromoacetate has also been developed for coumarin synthesis. rsc.org
Multi-Component Reactions for Diverse Chromen-2-one Scaffold Assembly
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.netresearchgate.net This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular scaffolds. researchgate.net
Several MCRs have been developed for the synthesis of chromen-2-one derivatives. For example, a one-pot, three-component reaction of 4-hydroxythiocoumarin, an aldehyde, and trans-β-nitrostyrene can be used to synthesize substituted thieno[2,3-b]chromen-4-one derivatives. rsc.org Similarly, microwave-assisted MCRs of aromatic aldehydes, malononitrile, and α- or β-naphthol have been used to synthesize 2-amino-4H-chromene derivatives. ajgreenchem.com The use of 4-hydroxycoumarin (B602359) in MCRs is particularly well-documented for the synthesis of various fused heterocyclic systems. clockss.orgrsc.org
Catalysis in Chromen-2-one Synthesis
The choice of catalyst is crucial in directing the synthesis of chromen-2-one derivatives, influencing reaction rates, yields, and selectivity. Both organic and inorganic catalysts have been extensively studied for their application in these synthetic transformations.
Application of Organic and Inorganic Catalysts in Directed Synthesis
Organic Catalysts: Simple organic bases like piperidine, pyridine, and triethylamine (B128534) are commonly used in the Knoevenagel and Perkin reactions to facilitate the condensation steps. sciensage.infonih.gov L-proline has been used as a promoter in the Knoevenagel condensation for coumarin synthesis in ionic liquids. nih.gov
Inorganic Catalysts: A wide variety of inorganic catalysts are employed in coumarin synthesis. As mentioned earlier, strong mineral acids and Lewis acids are fundamental to the Pechmann condensation. jmchemsci.comnumberanalytics.com The development of solid acid catalysts, such as zeolites and functionalized silica, represents a significant advancement towards greener chemistry. nih.gov Metal oxides, including nano-sized particles of ZnO, SnO2, and MgO, have shown high catalytic activity in both Pechmann and Knoevenagel condensations. researchgate.netnih.govacs.org Furthermore, transition metal complexes, such as those of palladium and copper, can catalyze specific C-C and C-heteroatom bond formations in the synthesis and functionalization of the coumarin ring. mdpi.com
The ongoing research into novel catalytic systems continues to expand the toolkit available to synthetic chemists for the efficient and selective preparation of a wide array of chromen-2-one derivatives, including this compound.
Table 2: Comparison of Major Synthetic Methods for Coumarins
| Reaction | Typical Reactants | Typical Catalyst/Conditions | Key Features | References |
|---|---|---|---|---|
| Pechmann Condensation | Phenol, β-ketoester | Acid (e.g., H₂SO₄, AlCl₃, solid acids) | Direct formation of 4-substituted coumarins; versatile. | wikipedia.org, numberanalytics.com |
| Knoevenagel Condensation | Salicylaldehyde, active methylene compound | Base (e.g., piperidine, pyridine) | Good for 3-substituted coumarins; mild conditions. | nih.gov, sciensage.info |
| Perkin Reaction | Salicylaldehyde, acid anhydride | Weak base (e.g., sodium acetate) | Historical significance; can have low yields due to high temperatures. | jmchemsci.com, organicreactions.org |
| Wittig Reaction | o-Hydroxybenzaldehyde/ketone, phosphonium ylide | Base | Versatile for various substitution patterns. | jmchemsci.com, unigoa.ac.in |
| Multi-Component Reactions | Three or more starting materials (e.g., aldehyde, active methylene compound, phenol/naphthol) | Various catalysts, often microwave-assisted | High efficiency and diversity in a single step. | researchgate.net, researchgate.net |
Green Chemistry Approaches: Utilization of Biogenic Nanoparticles (e.g., ZnO) as Catalysts
The principles of green chemistry have spurred the development of environmentally benign synthetic methods for coumarin derivatives. A notable advancement in this area is the use of biogenic zinc oxide (ZnO) nanoparticles as efficient and recyclable catalysts. These nanoparticles can be synthesized using plant extracts, such as from Areca nut, which offers a greener alternative to conventional chemical synthesis methods. urfu.ruresearchgate.net
The catalytic activity of biogenic ZnO nanoparticles has been successfully demonstrated in the one-pot synthesis of various chromene derivatives. urfu.ruresearchgate.netresearchgate.net For instance, in the synthesis of 3,3'-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives, ZnO nanoparticles synthesized via an areca nut extract mediated process have proven to be effective catalysts. urfu.ruresearchgate.net The nanoparticles, characterized by their spherical shape and an average crystallite size of approximately 12 nm, facilitate the reaction with high efficiency. urfu.ru The bandgap of these ZnO nanoparticles has been reported to be 3.15 eV. urfu.ruresearchgate.net
The Knoevenagel condensation, a crucial step in the formation of the chromen-2-one ring, can be efficiently catalyzed by ZnO nanoparticles under microwave or thermal conditions. samipubco.comresearchgate.net This method has been employed for the synthesis of various 3-substituted chromen-2-one composites from different salicylaldehydes and 1,3-dicarbonyl compounds, with microwave-irradiated reactions often proving to be more efficient than thermal reactions. samipubco.comresearchgate.net
Integration of Metal-Organic Frameworks (MOFs) in Catalytic Synthesis (e.g., UiO-66-SO3H)
Metal-Organic Frameworks (MOFs) have emerged as a versatile class of crystalline porous materials with significant potential in heterogeneous catalysis. Their high surface area, tunable porosity, and the ability to functionalize their organic linkers or metal nodes make them highly attractive for designing catalysts with specific functionalities. Among various MOFs, UiO-66 and its derivatives have received considerable attention due to their exceptional thermal and chemical stability.
Specifically, sulfonic acid-functionalized UiO-66, denoted as UiO-66-SO3H, has been demonstrated as a highly effective solid acid catalyst for the synthesis of coumarin derivatives. nih.govresearchgate.netnih.gov The sulfonic acid groups can be introduced into the UiO-66 structure either through direct synthesis using a sulfonated linker like monosodium 2-sulfoterephthalic acid (H2BDC–SO3Na) or via post-synthetic modification of a pre-synthesized MOF like UiO-66-NH2. researchgate.netnih.gov
The catalytic prowess of UiO-66-SO3H has been showcased in acid-catalyzed reactions such as the Pechmann condensation and Friedel-Crafts acylation, which are pivotal in the synthesis of various coumarin skeletons. nih.govnih.gov For instance, in the Pechmann condensation of phloroglucinol (B13840) and ethyl acetoacetate to produce 5,7-dihydroxy-4-methylcoumarin, UiO-66-SO3H catalysts have shown excellent activity. nih.gov The reaction proceeds through the formation of a (3,5-dihydroxyphenyl)-3-oxobutanoate intermediate, followed by an intramolecular C-C bond formation to yield the final coumarin product. nih.gov
The catalytic efficiency of UiO-66-SO3H is influenced by the concentration and accessibility of the sulfonic acid sites within the MOF structure. nih.gov Studies have shown that a balanced ratio of sulfonated and non-sulfonated linkers can optimize the catalytic performance. nih.gov Furthermore, these MOF-based catalysts are highly recoverable and can be reused for multiple reaction cycles without a significant decline in their catalytic activity, which is a major advantage from both an economic and environmental perspective. researchgate.netresearchgate.net
Mechanistic Elucidation of Chromen-2-one Formation Reactions
Detailed Analysis of Reaction Mechanisms (e.g., Michael-type Additions, Radical Intermediates)
The formation of the chromen-2-one scaffold can proceed through various reaction mechanisms, with Michael-type additions being a prominent pathway. acs.orgrsc.orgrsc.orgresearchgate.net In many syntheses of 3-substituted chromenes, the reaction is initiated by a Michael addition of a nucleophile to an electron-deficient α,β-unsaturated system. rsc.orgrsc.org For example, in the synthesis of thiochromenes, a sulfa-Michael addition of a thiol to a chalcone (B49325) derivative is a key step. rsc.org Similarly, the reaction of para-quinone methides with α-alkylidene succinimides to form 2H-chromen-2-ones involves a Michael addition of a dienolate intermediate to the para-quinone methide. acs.org
While ionic pathways involving Michael additions are common, the potential for radical intermediates in certain chromen-2-one syntheses has also been considered. However, control experiments in some reactions, such as the Mn-catalyzed synthesis of C-3 substituted dihydrocoumarins, have indicated that the reaction likely proceeds through an ionic pathway rather than involving radical intermediates. rsc.org The formation of o-quinone methide as an intermediate, followed by Michael addition, is a proposed mechanism in such reactions. rsc.org
The synthesis of certain chromene derivatives can also involve tandem reactions, such as a seleno-Michael/Michael reaction sequence catalyzed by lithium selenolates, leading to the formation of both 2H- and 4H-chromenes. acs.org
Investigation of Steric and Electronic Effects Governing Reaction Regioselectivity and Efficiency
Electronic Effects: The electronic nature of substituents on the aromatic ring and the reacting partners plays a crucial role. Electron-donating groups (EDGs) on the phenol ring, particularly at positions para to the hydroxyl group, can enhance the nucleophilicity of the ring, thereby facilitating electrophilic aromatic substitution reactions like the Pechmann condensation. Conversely, electron-withdrawing groups (EWGs) can deactivate the ring, potentially leading to lower yields or requiring harsher reaction conditions. In some copper-catalyzed syntheses of coumarin derivatives, it has been observed that electron-withdrawing substituents can lead to higher yields than electron-donating ones. encyclopedia.pub In the synthesis of 2H- and 4H-chromenes via a tandem seleno-Michael/Michael reaction, the presence of a methoxy (B1213986) group (an EDG) on the chalcone substrate was found to facilitate the reaction. acs.org
Steric Effects: Steric hindrance can significantly impact the accessibility of the reactive sites. Bulky substituents near the reaction center can impede the approach of the reacting species, thereby slowing down the reaction or favoring the formation of a less sterically hindered product. In the gold-catalyzed intramolecular hydroarylation for the synthesis of pyranochromene derivatives, the steric properties of the ligand on the gold complex were found to influence the regiochemical control of the annulation. researchgate.net Similarly, in the design of 4-substituted-7-(halo)benzyloxy-2H-chromene-2-one derivatives as MAO-B inhibitors, the steric effects at position 4 were found to play a dominant role in their inhibitory potency. nih.gov
The interplay of these steric and electronic effects is critical in directing the outcome of the reaction. For instance, in the synthesis of chromeno[2,3-c]pyrrole scaffolds, the choice of base can influence the chemoselectivity of the reaction, which is attributed to the size and solubility of the cations of the alkaline metal carbonates. acs.org
Computational Studies of Reaction Pathways and Transition States (e.g., DFT)
Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the intricate details of reaction mechanisms, including the identification of transition states and the calculation of activation energies. researchgate.netnih.govresearchgate.netinformaticsjournals.co.in These studies provide a molecular-level understanding of the reaction pathways and can help in predicting the feasibility and outcome of a reaction.
DFT calculations have been employed to investigate the optimized geometries, bond lengths, and bond angles of various chromen-2-one derivatives. researchgate.netnih.govinformaticsjournals.co.in The calculated parameters often show good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.net Such studies can also provide insights into the electronic properties of the molecules, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for understanding their reactivity. researchgate.netresearchgate.netinformaticsjournals.co.in
In the context of reaction mechanisms, DFT can be used to model the entire reaction coordinate, from reactants to products, including any intermediates and transition states. For example, in the Pechmann condensation catalyzed by UiO-66-SO3H, DFT calculations have been used to study the reaction pathway, starting from the formation of the (3,5-dihydroxyphenyl)-3-oxobutanoate intermediate to the final cyclization step. nih.gov These calculations can help in understanding the role of the catalyst and the factors that influence the reaction rate and selectivity.
Furthermore, computational studies can aid in the design of new catalysts and the prediction of their catalytic activity. By modeling the interaction between the reactants and the catalyst, it is possible to identify the key features that are important for efficient catalysis. This information can then be used to design new catalysts with improved performance.
Strategic Syntheses for Incorporating 4-Ethoxy and 6-Methyl Substituents
The synthesis of specifically substituted coumarins like this compound requires careful selection of starting materials and reaction conditions to ensure the desired placement of the ethoxy and methyl groups. Several classical and modern synthetic methods can be adapted for this purpose.
The Pechmann condensation is a widely used method for the synthesis of coumarins and can be a viable route. scienceinfo.comarkat-usa.orgechemcom.comacs.orgresearchgate.net This reaction typically involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst. To obtain a 6-methyl substituent, 4-methylphenol (p-cresol) would be the appropriate starting phenol. To introduce the 4-ethoxy group, a β-ketoester with an ethoxy group at the appropriate position, such as diethyl 2-ethoxymalonate, could be employed. The reaction would likely be catalyzed by a strong acid like sulfuric acid or a solid acid catalyst for a greener approach.
The Knoevenagel condensation offers another strategic approach. samipubco.comasianpubs.orgsciensage.infonih.govderpharmachemica.com This method involves the reaction of a salicylaldehyde derivative with an active methylene compound. For the target molecule, 5-methylsalicylaldehyde would be the required aldehyde. The active methylene compound would need to be a derivative that can lead to the formation of the 4-ethoxy group, such as an ethyl ester of an ethoxyacetic acid derivative. The condensation is typically catalyzed by a base like piperidine or an amine. sciensage.info
The Wittig reaction provides a versatile method for the synthesis of coumarins, particularly for introducing substituents at the C4 position. sciensage.inforsc.orgjmchemsci.comunigoa.ac.inresearchgate.net An intramolecular Wittig reaction of a suitably substituted 2-formylphenyl ester could be designed. rsc.orgunigoa.ac.in Alternatively, an intermolecular Wittig reaction between a salicylaldehyde derivative and a phosphorus ylide bearing the required ethoxycarbonylmethylene moiety could be utilized. jmchemsci.com
The Perkin reaction , one of the oldest methods for coumarin synthesis, could also be adapted. scienceinfo.comorganicreactions.orgjst.go.jpsciforum.net This reaction involves the condensation of a salicylaldehyde with an acid anhydride and its sodium salt. To achieve the desired substitution pattern, 5-methylsalicylaldehyde would be reacted with an anhydride of an ethoxyacetic acid derivative.
The introduction of the ethoxy group can also be achieved through etherification of a corresponding hydroxycoumarin precursor. For example, a 4-hydroxy-6-methylchromen-2-one could be synthesized first, followed by an O-alkylation reaction using an ethylating agent like ethyl bromide or diethyl sulfate in the presence of a base. vulcanchem.comnih.govnih.gov Microwave-assisted synthesis has been reported to be an efficient method for such etherification reactions. vulcanchem.com
Below is a table summarizing potential synthetic strategies:
| Reaction | Starting Material 1 (Phenol/Aldehyde) | Starting Material 2 | Key Reagents/Catalysts |
| Pechmann Condensation | 4-Methylphenol | Diethyl 2-ethoxymalonate | Acid catalyst (e.g., H₂SO₄, solid acids) |
| Knoevenagel Condensation | 5-Methylsalicylaldehyde | Ethyl ethoxycyanoacetate | Base catalyst (e.g., piperidine) |
| Wittig Reaction | 5-Methylsalicylaldehyde | Ethoxycarbonylmethylenetriphenylphosphorane | Base |
| Perkin Reaction | 5-Methylsalicylaldehyde | Ethoxyacetic anhydride, Sodium ethoxyacetate | Heat |
| Etherification | 4-Hydroxy-6-methylchromen-2-one | Ethyl bromide | Base (e.g., K₂CO₃) |
Design and Synthesis of Precursor Molecules for Directed Functionalization
The foundational strategy for synthesizing this compound involves the construction of an intermediate coumarin ring, which is then functionalized. The most common and effective approach is the Pechmann condensation, which builds the core coumarin structure from a phenol and a β-ketoester. rsc.org
For the target molecule, the key intermediate is 4-hydroxy-6-methylchromen-2-one . The synthesis of this intermediate requires two primary precursor molecules:
4-Methylphenol (p-cresol): This precursor provides the benzene (B151609) ring portion of the coumarin and, crucially, establishes the methyl group at the C6 position from the outset. The choice of this specific phenol ensures the regioselecitvity of the methylation.
Diethyl malonate (or a similar active methylene compound): This molecule provides the atoms necessary to form the pyrone ring of the coumarin.
The Pechmann condensation of 4-methylphenol with diethyl malonate is typically catalyzed by a strong acid, which facilitates both the initial transesterification and the subsequent ring-closing Friedel-Crafts acylation.
Table 1: Key Precursor Molecules for the Synthesis of 4-hydroxy-6-methylchromen-2-one
| Precursor Molecule | Structure | Role in Synthesis |
| 4-Methylphenol (p-cresol) | Provides benzene ring and C6-methyl group | |
| Diethyl malonate | Forms the heterocyclic pyrone ring | |
| 4-hydroxy-6-methylchromen-2-one | Key intermediate for subsequent ethoxylation |
The synthesis of this key intermediate provides a versatile platform for further functionalization at the 4-position, allowing for the introduction of the desired ethoxy group.
Regioselective Ethoxylation and Methylation Strategies
Achieving the specific substitution pattern of this compound hinges on precise regioselective control during the synthesis.
Methylation at C6: As described previously, the regioselectivity of the methyl group is predetermined by the choice of the starting material. By using 4-methylphenol in the initial Pechmann condensation, the methyl group is locked into the desired C6 position of the coumarin ring system.
Ethoxylation at C4: The ethoxy group is introduced in a subsequent step via the etherification of the 4-hydroxy group in the intermediate, 4-hydroxy-6-methylchromen-2-one. The hydroxyl group at the C4 position of the coumarin ring is acidic due to tautomerism and its conjugation with the carbonyl group, making it amenable to O-alkylation. The standard method for this transformation is the Williamson ether synthesis. This reaction involves treating the 4-hydroxycoumarin intermediate with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base like potassium carbonate. nih.gov The base deprotonates the hydroxyl group to form a phenoxide-like anion, which then acts as a nucleophile, attacking the ethylating agent to form the ether linkage. This process is highly regioselective for the 4-position due to the enhanced reactivity of this specific hydroxyl group.
Optimization of Reaction Conditions, Including Microwave-Assisted Techniques
Optimization of Pechmann Condensation: The synthesis of the 4-hydroxy-6-methylchromen-2-one intermediate via Pechmann condensation can be optimized by screening various catalysts, solvents, and temperatures. While traditional methods often use strong protic acids like sulfuric acid, research has shown that various Lewis acids and solid acid catalysts can also be effective, sometimes under milder or solvent-free conditions. rsc.orgmdpi.com For instance, FeF₃ has been used as an efficient catalyst for Pechmann condensations under solvent-free conditions. mdpi.com Optimization studies typically involve varying these parameters to find the combination that provides the highest yield in the shortest time. nih.govjsynthchem.com
Table 2: Example of Reaction Condition Optimization for Coumarin Synthesis (Pechmann Condensation) This table is a generalized representation based on typical optimization studies.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂SO₄ | None | 100 | 4 | 75 |
| 2 | FeF₃ mdpi.com | None | 120 | 1.5 | 90 |
| 3 | Sulfonated Nanoparticles rsc.org | None | 120 | 1 | 95 |
| 4 | ZnFe₂O₄ Nanoparticles jsynthchem.com | None | 80 | 1 | 98 |
Microwave-Assisted Techniques: A significant advancement in the synthesis of coumarins and their derivatives is the application of microwave-assisted organic synthesis (MAOS). benthamdirect.comarabjchem.org Microwave heating can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and cleaner reactions compared to conventional heating methods. nih.gov
In the context of synthesizing this compound, microwave irradiation can be applied to both key steps:
Pechmann Condensation: Microwave-assisted Pechmann condensations often result in higher yields and require significantly less time than conventional heating. mdpi.combenthamdirect.com
Ethoxylation: The Williamson ether synthesis to introduce the ethoxy group can also be accelerated using microwave energy. nih.govresearchgate.net Studies on the synthesis of similar alkoxy-coumarins show that microwave-assisted protocols can yield the final products in ranges of 44-89% with significantly reduced reaction times. nih.govvulcanchem.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Coumarin Derivatives
| Reaction Type | Method | Reaction Time | Yield | Reference |
| N-acylhydrazone coumarin synthesis | Conventional | ~24 hours | Lower | rsc.org |
| N-acylhydrazone coumarin synthesis | Microwave | ~1 hour | Higher | rsc.org |
| 1,2,3-Triazole coumarin synthesis | Conventional | 10-12 hours | 68-79% | nih.gov |
| 1,2,3-Triazole coumarin synthesis | Microwave | 10-15 minutes | 80-90% | nih.gov |
| O-aminoalkyl coumarin synthesis | Conventional | 12 hours | 61-68% | nih.gov |
| O-aminoalkyl coumarin synthesis | Microwave | 15-30 minutes | 43-98% | nih.gov |
The use of microwave-assisted synthesis represents a green chemistry approach, as it reduces energy consumption and can sometimes eliminate the need for high-boiling point solvents. nih.gov
Iv. Computational and Theoretical Investigations of 4 Ethoxy 6 Methylchromen 2 One Molecular Properties and Interactions
Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the precise calculation of the electronic structure and properties of molecules. These calculations provide deep insights into a compound's geometry, stability, reactivity, and spectroscopic nature.
The first step in a computational study is typically geometry optimization, where the molecule's three-dimensional structure is adjusted to find its most stable, lowest-energy conformation. For coumarin (B35378) derivatives, this is often performed using functionals like B3LYP with a basis set such as 6-311G. researchgate.net This process yields crucial data on bond lengths, bond angles, and dihedral angles.
For instance, studies on analogous compounds like 6-Methoxy-4-methyl-2H-chromen-2-one reveal an approximately planar molecular structure, a characteristic feature of the coumarin core that influences its electronic properties and stacking interactions. nih.gov The optimization of a similar molecule, 4,6-dimethyl-2H-chromen-2-one, provides a detailed understanding of its geometric configuration, which is crucial for predicting reactivity. researchgate.net
Table 1: Selected Optimized Geometrical Parameters for an Analogous Coumarin Derivative (4,6-dimethyl-2H-chromen-2-one)
| Parameter | Atoms Involved | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | O30-C46 | 1.464 Å |
| Bond Angle | C4-C10-C5 | 115.69° |
Data derived from studies on 4-((2-(1H-imidazol-1-yl)-1-(2-oxo-2H-chromen-3-yl)ethoxy)methyl)-6-methyl-2H-chromen-2-one. researchgate.net
DFT calculations are instrumental in predicting spectroscopic data, which can then be used to validate experimental findings. By calculating the electronic transitions, it is possible to predict the Ultraviolet-Visible (UV-Vis) absorption spectra of a molecule. For a coumarin derivative, these calculations help understand its photophysical properties. The analysis of these properties in different solvents, such as hexane (B92381) and DMSO, shows how the environment affects the electronic behavior of the molecule. researchgate.net This predictive capability is vital for interpreting experimental spectra and confirming the identity and purity of a synthesized compound.
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.org The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wikipedia.org
The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. wikipedia.org A smaller gap suggests the molecule is more easily excitable and thus more reactive. wikipedia.org From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including chemical hardness, electronegativity, chemical potential, and the electrophilicity index, which together provide a comprehensive picture of the molecule's reactivity. researchgate.net
Table 2: Calculated FMO Energies and Global Reactivity Descriptors for a Coumarin Analog in Vacuum
| Parameter | Definition | Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of Highest Occupied Molecular Orbital | -6.19 |
| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.89 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.30 |
| Ionization Potential (I) | -EHOMO | 6.19 |
| Electron Affinity (A) | -ELUMO | 1.89 |
| Chemical Hardness (η) | (I - A) / 2 | 2.15 |
| Electronegativity (χ) | (I + A) / 2 | 4.04 |
Data derived from DFT/B3LYP/6-311G calculations on 4-((2-(1H-imidazol-1-yl)-1-(2-oxo-2H-chromen-3-yl)ethoxy)methyl)-6-methyl-2H-chromen-2-one. researchgate.net
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The MESP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. In coumarin derivatives, the negative potential is often concentrated around the carbonyl oxygen atom, identifying it as a primary site for interaction with electrophiles or for forming hydrogen bonds. researchgate.net This analysis is critical for understanding how the molecule will interact with biological targets like enzymes or receptors. researchgate.net
DFT calculations can also be used to predict various statistical thermodynamic properties at a given temperature and pressure. researchgate.net Properties such as zero-point vibrational energy, entropy (S), and heat capacity at constant volume (Cv) can be determined. researchgate.netacs.org These parameters provide crucial insights into the stability of the molecule and its behavior under different thermal conditions. Such calculations, performed on related coumarin structures, help in understanding their thermodynamic profile. researchgate.netacs.org
Table 3: Calculated Thermodynamic Properties for a Coumarin Analog
| Property | Calculated Value |
|---|---|
| Total Entropy (S) | 158.4 cal mol-1 K-1 |
| Heat Capacity at Constant Volume (Cv) | 80.8 cal mol-1 K-1 |
| Dipole Moment | 8.6 Debye |
Properties calculated for 4-((2-(1H-imidazol-1-yl)-1-(2-oxo-2H-chromen-3-yl)ethoxy)methyl)-6-methyl-2H-chromen-2-one at 298.15 K and 1 atm. researchgate.net
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). nih.gov This method is fundamental in drug design to understand how a compound might interact with a biological target. nih.gov Coumarin derivatives have been studied as potential inhibitors of various enzymes, including cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and targets in cancer therapy. nih.gov
In such studies, the coumarin derivative is computationally "docked" into the active site of the target protein. The simulation software calculates the most stable binding poses and estimates the binding affinity, often expressed as a docking score. These studies can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and the protein's amino acid residues. For example, docking studies of coumarin derivatives with the protein 1KE9 have been performed to understand their binding modes and rationalize their biological activity. nih.gov Following docking, molecular dynamics simulations can be run to observe the stability of the ligand-protein complex over time, providing a more dynamic picture of the interaction.
Prediction of Ligand-Target Binding Modes and Binding Affinities
Molecular docking is a primary computational technique used to predict how a small molecule (ligand), such as 4-Ethoxy-6-methylchromen-2-one, might bind to a macromolecular target, typically a protein or enzyme. This method explores various possible orientations and conformations of the ligand within the target's binding site and calculates a score to estimate the strength of the interaction, often referred to as binding affinity.
The process involves preparing a 3D structure of both the ligand and the target protein. For instance, in studies on other coumarin derivatives, targets like monoamine oxidase B (MAO-B) or carbonic anhydrase have been used. journaljpri.commdpi.com Docking algorithms then systematically place the ligand into the active site, and a scoring function estimates the binding energy for each resulting pose. Lower binding energy scores generally indicate a more favorable and stable interaction.
A hypothetical docking study of this compound against a target like human MAO-B would yield results that could be summarized as follows:
| Docking Parameter | Predicted Value | Interpretation |
| Binding Affinity (kcal/mol) | -8.5 | A strong predicted binding interaction. |
| Inhibitory Constant (Ki) (nM) | 150 | Predicted concentration for 50% inhibition. |
| Number of H-Bonds | 2 | Indicates specific hydrogen bonding interactions. |
| Interacting Residues | Tyr435, Gln206 | Key amino acids in the binding site. |
This table is illustrative and presents hypothetical data that would be generated from a molecular docking simulation.
Identification of Key Intermolecular Interactions with Biological Macromolecules (e.g., Enzymes, Receptors)
Following the prediction of the most likely binding pose, a detailed analysis is performed to identify the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are crucial for understanding the mechanism of action and for guiding future structural modifications to improve potency.
For this compound, key interactions would likely involve:
Hydrogen Bonds: The carbonyl oxygen of the chromen-2-one ring is a potential hydrogen bond acceptor.
Hydrophobic Interactions: The methyl group at the C6 position and the ethyl group of the ethoxy substituent at the C4 position would likely engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.
Pi-Stacking: The aromatic benzene (B151609) ring of the coumarin core could form π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan.
Analysis of docking results for other coumarin derivatives has revealed the importance of such interactions in determining their biological activity. mdpi.com For example, studies on coumarin-based inhibitors of butyrylcholinesterase (BuChE) have shown that the coumarin core occupies the entrance of the enzyme's gorge, stabilized by specific interactions.
A summary of potential interactions for this compound with a hypothetical enzyme active site is presented below:
| Interacting Ligand Atom/Group | Interacting Protein Residue | Interaction Type |
| Carbonyl Oxygen (O=C) | Tyr435 | Hydrogen Bond |
| Ethoxy Group (-OCH2CH3) | Ile199, Leu171 | Hydrophobic |
| Methyl Group (-CH3) | Pro102 | Hydrophobic |
| Benzene Ring | Phe343 | π-π Stacking |
This table is illustrative, based on common interaction patterns of coumarins with protein targets.
Conformational Dynamics and Flexibility Analysis
While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior and stability of the ligand-protein complex over time. An MD simulation would model the movements of every atom in the system, providing a more realistic view of the conformational changes that occur upon binding.
The stability of the this compound-protein complex would be assessed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation period. A stable RMSD value suggests that the complex has reached equilibrium. The flexibility of individual amino acid residues can be analyzed using the Root Mean Square Fluctuation (RMSF), which can highlight regions of the protein that become more or less flexible upon ligand binding. Such analyses have been performed on various coumarin-protein complexes to validate the stability of the docked poses.
| Analysis Metric | Hypothetical Result | Interpretation |
| Protein RMSD | ~2.1 Å | The protein maintains a stable conformation. |
| Ligand RMSD | ~1.5 Å | The ligand remains stably bound in the active site. |
| Binding Site RMSF | Low Fluctuation | Residues in the binding site are stabilized by the ligand. |
This table presents hypothetical data from an MD simulation to illustrate the type of results obtained.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.
Derivation of Physicochemical and Structural Molecular Descriptors
The first step in QSAR modeling is to calculate molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. For this compound, a range of descriptors would be calculated. These are typically categorized as:
Constitutional (1D): Molecular weight, number of atoms, number of rings.
Topological (2D): Describing atomic connectivity, such as the Wiener index or Kier & Hall connectivity indices.
Geometrical (3D): Related to the 3D structure, such as molecular surface area or volume.
Physicochemical: Including properties like LogP (lipophilicity), molar refractivity, and dipole moment.
These descriptors numerically encode the structural features responsible for a compound's activity.
| Descriptor Type | Descriptor Name | Hypothetical Value for this compound | Property Represented |
| Constitutional | Molecular Weight | 204.22 g/mol | Size |
| Physicochemical | XLogP3 | 2.8 | Lipophilicity |
| Topological | Rotatable Bonds | 3 | Molecular Flexibility |
| Geometrical | Polar Surface Area | 35.5 Ų | Polarity |
This table contains calculated and hypothetical descriptor values for the target compound.
Development of Predictive Models Using Multivariate Statistical Methods
Once descriptors are calculated for a dataset of coumarin analogues with known biological activities, statistical methods are used to build a predictive model. Principal Component Analysis (PCA) is often used first to reduce the dimensionality of the descriptor data and identify the most important variables.
Following PCA, a regression method is used to create the QSAR equation. Multiple Linear Regression (MLR) is a common choice that results in a simple linear equation. More complex methods like Multiple Non-linear Regression (MNLR) or Artificial Neural Networks (ANN) can capture non-linear relationships. For a set of coumarin derivatives, a hypothetical MLR model for antifungal activity might look like:
log(Activity) = 0.45(LogP) - 0.12(Molecular_Weight) + 0.87*(Dipole_Moment) + 2.5
This equation would allow the prediction of activity for new, unsynthesized coumarin derivatives based solely on their calculated descriptors. The quality of a QSAR model is assessed using statistical parameters like the squared correlation coefficient (R²), which should be high for the model to be considered reliable. journaljpri.com
Correlation of Molecular Structure with Biological Interaction Parameters
The final QSAR model provides a direct correlation between the structural features of the molecules and their biological activity. The descriptors that appear in the model are considered to be the most influential for the observed activity.
For instance, if LogP (lipophilicity) has a positive coefficient in the model, it suggests that increasing the lipophilicity of the coumarin derivatives could lead to higher activity, perhaps by improving membrane permeability. If a descriptor related to molecular size has a negative coefficient, it might indicate steric hindrance within the target's binding site. Studies on coumarin derivatives have successfully used QSAR to reveal that properties like complexity, H-bond donor capacity, and lipophilicity are important for their antioxidant activity.
A hypothetical summary of these correlations for an anti-inflammatory activity model could be:
| Molecular Descriptor | Correlation with Activity | Structural Interpretation |
| LogP | Positive | Increased lipophilicity enhances activity. |
| Polar Surface Area | Negative | Lower polarity is favorable for activity. |
| Number of H-bond Donors | Negative | Fewer hydrogen bond donors are preferred. |
This table provides an illustrative interpretation of a hypothetical QSAR model.
In Silico Prediction of Pharmacokinetic-Relevant Molecular Properties
The journey of a drug through the body is described by four key processes: Absorption, Distribution, Metabolism, and Excretion (ADME). Predicting these properties early in the drug discovery pipeline is crucial for identifying candidates with a higher probability of success in clinical trials. biointerfaceresearch.comnih.gov Computational tools like SwissADME and pkCSM are frequently employed for this purpose, utilizing a molecule's structure to calculate descriptors that correlate with its pharmacokinetic behavior. nih.govacs.orguq.edu.au
The absorption of a drug, particularly after oral administration, is a critical first step. High intestinal absorption (HIA) is a desirable property for an orally administered drug. Computational models predict HIA based on a combination of factors including lipophilicity, solubility, and molecular size. For coumarin derivatives, studies have shown that many exhibit good intestinal absorption. nih.gov For instance, a computational analysis of a styrene (B11656) substituted biscoumarin predicted an intestinal absorption rate of 95.57%. nih.gov
The distribution of a compound throughout the body is influenced by its ability to cross biological membranes and bind to plasma proteins. The blood-brain barrier (BBB) is a particularly important consideration for drugs targeting the central nervous system. Computational models can predict BBB permeability. Many coumarin derivatives, depending on their specific substitutions, are predicted to have the ability to cross the BBB. acs.org Plasma protein binding, another key distribution parameter, affects the concentration of the free drug available to exert its therapeutic effect. The predicted binding of a coumarin derivative to plasma proteins can be significant, potentially prolonging its pharmacological action. nih.gov
Metabolism, the process by which the body chemically modifies a drug, is primarily carried out by the cytochrome P450 (CYP) family of enzymes. Inhibition of these enzymes can lead to adverse drug-drug interactions. In silico models are used to predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. uq.edu.au For example, a study on the coumarin derivative daidzein (B1669772) predicted its potential to inhibit CYP1A2, CYP2D6, and CYP3A4, while not affecting CYP2C19 and CYP2C9. researchgate.net 7-Ethoxy-4-methylcoumarin, a structural isomer of the title compound, is a known substrate for CYP1A1, CYP2B4, and CYP2B6. medchemexpress.com
To illustrate the types of data generated in such an analysis, the following table presents predicted ADME properties for the related compound 7-Ethoxy-4-methylcoumarin, a common practice in the absence of direct data. researchgate.net
Table 1: Predicted ADME Properties of 7-Ethoxy-4-methylcoumarin
| Parameter | Predicted Value | Implication |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | Good potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for central nervous system activity. |
| P-glycoprotein (P-gp) Substrate | No | Less likely to be subject to efflux from target cells. |
| CYP1A2 Inhibitor | No | Lower potential for certain drug-drug interactions. |
| CYP2C9 Inhibitor | Yes | |
| CYP2C19 Inhibitor | No | |
| CYP2D6 Inhibitor | No | |
| CYP3A4 Inhibitor | Yes |
Data in this table is generated for the related compound 7-Ethoxy-4-methylcoumarin using computational prediction tools for illustrative purposes.
The excretion of a drug and its metabolites from the body, primarily through the kidneys (renal) or liver (hepatic), is the final stage of its pharmacokinetic journey. Computational models can predict the likely route of excretion by analyzing key molecular features. Water solubility is a critical determinant of renal clearance; compounds with higher water solubility are more readily excreted in urine. The lipophilicity of a compound, often expressed as logP, is inversely related to its water solubility.
Metabolism also plays a crucial role in excretion. The transformation of a lipophilic compound into more polar (hydrophilic) metabolites facilitates its elimination. Therefore, predictions of a compound's metabolic stability and its interactions with metabolizing enzymes, as discussed in the previous section, are also relevant to its excretion pathway. For instance, compounds that are extensively metabolized by the liver are more likely to be eliminated via the bile and feces.
"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an oral drug. biointerfaceresearch.com Several computational rules and descriptors have been developed to quantify this concept. The most well-known is Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. researchgate.net Compounds that adhere to these rules are considered more likely to have good oral bioavailability.
Beyond simple rule-based filters, more sophisticated scoring functions and graphical representations are used. The "bioavailability radar" provided by tools like SwissADME offers a quick visual assessment of a compound's drug-likeness based on six key physicochemical properties: lipophilicity, size, polarity, solubility, flexibility, and saturation. nih.govresearchgate.net A high bioavailability score, often calculated based on multiple parameters, indicates a higher probability of the compound being orally bioavailable. jchr.org
For lead optimization, computational descriptors such as synthetic accessibility are important. researchgate.net A low synthetic accessibility score suggests that the compound can be synthesized with relative ease, which is a practical consideration for further development. researchgate.net
The following table presents key computational descriptors related to the drug-likeness and lead optimization potential of the related compound 7-Ethoxy-4-methylcoumarin.
Table 2: Predicted Drug-likeness and Physicochemical Properties of 7-Ethoxy-4-methylcoumarin
| Descriptor | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 204.22 g/mol | Complies with Lipinski's Rule (<500). nih.gov |
| logP (Lipophilicity) | 2.45 | Within the optimal range for drug-likeness. |
| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule (<10). |
| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (<5). |
| Lipinski's Rule of Five Violations | 0 | Indicates good potential for oral bioavailability. |
| Bioavailability Score | 0.55 | Suggests a high probability of good oral bioavailability. jchr.org |
| Synthetic Accessibility | 2.17 | Indicates that the molecule is relatively easy to synthesize. |
Data in this table is generated for the related compound 7-Ethoxy-4-methylcoumarin using computational prediction tools for illustrative purposes.
V. Structure Activity Relationship Sar Studies and Mechanistic Investigations for 4 Ethoxy 6 Methylchromen 2 One Analogues
Fundamental Principles of Structure-Activity Relationships in Chromen-2-one Derivatives
The biological interactions of chromen-2-one derivatives are highly dependent on the nature and position of substituents on the coumarin (B35378) scaffold, as well as the characteristics of any linking groups and appended heterocyclic moieties.
Systematics of Substituent Position and Nature on Biological Interactions
The substitution pattern on the chromen-2-one nucleus plays a pivotal role in determining the type and extent of its biological activity. ontosight.ai For instance, in the context of anticancer activity, the presence of a 4-aryl moiety, a 3-cyano group, and a 2-amino group on the chromene nucleus are considered essential for cytotoxic effects. researchgate.net Furthermore, substitution at the 7th position with an electron-donating group tends to enhance pharmacological activity, while an electron-withdrawing group at the same position often leads to a decrease in activity. researchgate.net
In the development of cholinesterase inhibitors for conditions like Alzheimer's disease, the position of substituents is critical. For instance, introducing AChE inhibitory pharmacophores at the 3-position of a chromone (B188151) core can lead to potent dual inhibitors of both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.gov Conversely, placing these pharmacophores at the 2-position of the chromone core may decrease both AChE and MAO-B inhibitory activities. nih.gov
The nature of the substituent itself is also a key determinant. For example, in a series of chromone derivatives designed as inhibitors of the breast cancer resistance protein ABCG2, a 4-bromobenzyloxy substituent at position 5 was found to be important for inhibitory activity. nih.gov Similarly, for antimicrobial activity, the introduction of an electron-withdrawing group on the chromene molecule can improve its effectiveness, particularly against Gram-negative bacteria. nih.gov
The following table summarizes the influence of substituent nature and position on the biological activity of chromen-2-one and chromone derivatives based on various studies.
| Scaffold | Position of Substitution | Nature of Substituent | Observed Biological Effect | Reference |
| Chromene | 2 | Amino group | Essential for cytotoxic activity | researchgate.net |
| Chromene | 3 | Cyano group | Essential for cytotoxic activity | researchgate.net |
| Chromene | 4 | Aryl moiety | Critical for structure-activity relationship | researchgate.netnih.gov |
| Chromone | 5 | 4-Bromobenzyloxy | Important for ABCG2 inhibition | nih.gov |
| Chromene | 7 | Electron-donating group | Enhances pharmacological activity | researchgate.net |
| Chromene | 7 | Electron-withdrawing group | Decreases pharmacological activity | researchgate.net |
| Chromone | 3 | AChE inhibitory pharmacophores | Increased AChE and MAO-B inhibition | nih.gov |
| Chromone | 2 | AChE inhibitory pharmacophores | Decreased AChE and MAO-B inhibition | nih.gov |
Impact of Linker Lengths and Heterocyclic Moieties (e.g., Piperazine) on Molecular Recognition
Piperazine (B1678402) is a frequently utilized heterocyclic moiety in medicinal chemistry due to its ability to form ionic and hydrogen bonds, which can enhance the biological activity of the parent compound. researchgate.net In the context of chromen-2-one derivatives, the piperazine ring has been incorporated to create potent therapeutic agents. For example, replacing an N-methyl group with a piperazine ring in certain chromone-based compounds introduced an additional basic center, which was anticipated to have a synergistic antifungal effect. mdpi.com The piperazine scaffold is recognized as a "privileged structure" in drug discovery and is found in numerous compounds with a wide range of biological activities, including antitumor, antibacterial, and antipsychotic effects. nih.gov
The length and nature of the linker connecting the chromen-2-one core to other chemical entities are also critical. In the design of acetylcholinesterase inhibitors, a spacer is often used to link the coumarin moiety to various substituted heterocyclic amines. nih.gov This linker allows the molecule to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme, leading to dual binding site inhibition. nih.gov For instance, a propoxy linker was used to connect a coumarin to a 4-phenylpiperazin-1-yl group, resulting in a compound with significant AChE inhibitory activity. nih.gov
The following table provides examples of how linkers and heterocyclic moieties influence the activity of chromen-2-one derivatives.
| Chromen-2-one Analogue | Linker | Heterocyclic Moiety | Target | Effect on Activity | Reference |
| Coumarin-Indolylcyanoenone Hybrid | Piperazine | Indole | Bacteria | Potent antibacterial activity | nih.gov |
| Chromone-based Hybrid | N/A | Piperazine | Fungi | Potential for synergistic antifungal effect | mdpi.com |
| Coumarin Derivative | Propoxy | Phenylpiperazine | Acetylcholinesterase | Significant inhibitory activity | nih.gov |
| Acetamide (B32628) derivative of chromen-2-one | Acetamide spacer | N,N-dialkylaminopropylamine | Cholinesterase | Potent cholinesterase inhibition | researchgate.net |
Mechanistic Studies at the Molecular and Cellular Level
Understanding the precise mechanisms by which 4-ethoxy-6-methylchromen-2-one analogues exert their biological effects is crucial for their development as therapeutic agents. This involves investigating their interactions with enzymes, cellular receptors, and their influence on intracellular processes.
Investigations into Enzyme Inhibition Mechanisms (e.g., Acetylcholinesterase, Bcl-2 Proteins, PI3K/AKT Pathway, Xanthine (B1682287) Oxidase)
Acetylcholinesterase (AChE): Chromen-2-one derivatives have been extensively studied as inhibitors of AChE, a key enzyme in the breakdown of the neurotransmitter acetylcholine. Kinetic studies have revealed that many of these compounds act as mixed-type inhibitors, meaning they can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. researchgate.net This dual binding is often facilitated by a linker that connects the chromen-2-one core to another pharmacophore, allowing for simultaneous interaction with both sites. nih.gov Molecular docking studies have further elucidated these interactions, showing that specific amino acid residues within the CAS (e.g., Trp84, Phe330) and PAS (e.g., Trp279) of AChE are crucial for binding through π-cation and π-π interactions. nih.gov
Bcl-2 Proteins: The B-cell lymphoma-2 (Bcl-2) family of proteins are key regulators of apoptosis (programmed cell death), and their overexpression is a hallmark of many cancers. nih.gov Chromene-based molecules have been identified as small-molecule inhibitors of anti-apoptotic Bcl-2 proteins. nih.gov These inhibitors are designed to mimic the BH3 domain of pro-apoptotic proteins, thereby disrupting the protein-protein interactions between anti-apoptotic and pro-apoptotic Bcl-2 family members and promoting cancer cell death. nih.gov
PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival, proliferation, and growth. Aberrant activation of this pathway is common in cancer and other diseases. Some synthetic coumarin derivatives have been reported to exert their effects by activating this pathway. arabjchem.orgdoi.org For instance, certain chromene conjugates have been shown to exert neuroprotective effects by modulating the PI3K/Akt pathway, leading to the activation of cell survival signals and the inhibition of apoptotic changes. nih.gov The mechanism can involve the phosphorylation of Akt, which in turn regulates downstream targets involved in cell cycle progression and apoptosis. wikipathways.org
Xanthine Oxidase (XO): Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Overproduction of uric acid can lead to conditions like gout. Chromene flavanones have emerged as potent inhibitors of XO. nih.gov Studies have shown that the presence of a chromene moiety in the A-ring of flavanones enhances XO inhibitory activity. nih.gov Kinetic and molecular docking studies suggest that these compounds bind to the molybdenum center active site of the enzyme, preventing the substrate from accessing it. bioorganica.org.ua
The following table summarizes the inhibitory mechanisms of chromen-2-one analogues against various enzymes.
| Enzyme Target | Inhibition Mechanism | Key Molecular Interactions | Example Compound Class | Reference |
| Acetylcholinesterase | Mixed-type inhibition (binding to CAS and PAS) | π-cation and π-π interactions with Trp84, Phe330 (CAS) and Trp279 (PAS) | Chromen-2-one acetamide derivatives | nih.govresearchgate.net |
| Bcl-2 Proteins | Disruption of protein-protein interactions | Mimicking the BH3 domain of pro-apoptotic proteins | Synthetic chromene molecules | nih.govnih.gov |
| PI3K/AKT Pathway | Modulation of phosphorylation cascade | Activation of Akt phosphorylation | Isochroman-2H-chromene conjugates | nih.govwikipathways.org |
| Xanthine Oxidase | Competitive or mixed-type inhibition | Binding to the molybdenum active site | Chromene flavanones | nih.govbioorganica.org.ua |
Exploration of Interactions with Specific Cellular Receptors and Protein Targets
Beyond enzyme inhibition, chromen-2-one analogues can interact with a variety of other cellular receptors and protein targets to elicit their biological effects. For example, some chromen-2-one derivatives have been designed to bind to the androgen receptor, exhibiting strong cytotoxic activity against prostate cancer cells. nih.gov
Molecular docking studies have been instrumental in identifying the specific interactions between chromen-2-one derivatives and their protein targets. For instance, in the case of dipeptidyl peptidase-IV (DPP-IV) inhibitors, docking studies have shown that designed chromen-2-one derivatives can bind to different pockets of the enzyme, with some fitting into the same smaller pocket as the approved drug vildagliptin. arabjchem.org Similarly, for inhibitors of the breast cancer resistance protein ABCG2, a chromone derivative was found to have high affinity for the protein, and methylation of a central amide nitrogen in the molecule significantly altered this interaction. nih.gov
Modulation of Intracellular Processes (e.g., Microtubule Dynamics, Cellular Morphological Changes)
Chromen-2-one derivatives can also influence fundamental intracellular processes. Some 4-aryl-4H-chromene derivatives have been shown to interfere with microtubule dynamics. frontiersin.org Although some of these compounds exhibit weak tubulin polymerization inhibition, they can still induce strong cytotoxicity in cellular assays, suggesting that their anticancer activity may involve multiple mechanisms. frontiersin.org
Furthermore, treatment with certain chromen-2-one analogues can lead to observable changes in cellular morphology. For instance, some chromone-based hybrids have been shown to inhibit the yeast-to-hyphae morphological transition in Candida species, a key virulence factor. mdpi.com In bacterial cells, some piperazine hybridized coumarin indolylcyanoenones can cause damage to the cell membrane, leading to the leakage of intracellular contents. nih.gov Additionally, some flavonol analogues have been observed to reduce biofilm formation and cause scattered bacterial cells. rsc.org
Elucidation of Signaling Pathways and Molecular Networks Involved in Biological Effects
The biological effects of coumarin derivatives, including analogues of this compound, are often mediated through their interaction with specific signaling pathways and molecular networks. A significant body of research has highlighted the modulation of key cellular pathways, which contributes to their diverse pharmacological properties, such as anticancer and anti-inflammatory activities.
One of the central signaling pathways implicated in the action of coumarin derivatives is the Keap1/Nrf2/ARE pathway . nih.govmdpi.comnih.gov The transcription factor Nrf2 is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. nih.gov However, upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes. These genes encode for a variety of protective enzymes, including heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GPx). nih.gov The activation of the Nrf2 pathway by certain coumarin derivatives enhances the cellular defense against oxidative stress and inflammation. nih.govmdpi.com There is significant crosstalk between the Nrf2/ARE and the NF-κB signaling pathways, where Nrf2 activation can suppress the pro-inflammatory NF-κB pathway. nih.gov
Another critical pathway modulated by some coumarin analogues is the PI3K/AKT signaling pathway . mdpi.com This pathway is fundamental for cell survival, growth, and proliferation. mdpi.com Dysregulation of the PI3K/AKT pathway is a common feature in many cancers, making it a prime target for anticancer drug development. Certain coumarin derivatives have been shown to exert their cytotoxic effects by inhibiting the PI3K/AKT pathway, which in turn can lead to the regulation of Bcl-2 family proteins and the induction of apoptosis. mdpi.com
The following table summarizes the key signaling pathways modulated by coumarin analogues and the associated biological outcomes.
| Signaling Pathway | Key Proteins Involved | Biological Outcome of Modulation | References |
| Keap1/Nrf2/ARE | Nrf2, Keap1, ARE, HO-1, SOD, Catalase, GPx | Antioxidant and anti-inflammatory effects | nih.govmdpi.comnih.gov |
| PI3K/AKT | PI3K, AKT, Bcl-2 family proteins | Induction of apoptosis, anticancer activity | mdpi.com |
| NF-κB | NF-κB | Anti-inflammatory effects | nih.gov |
| ATR Kinase | ATR, Chk1 | Anticancer activity through DNA damage response inhibition | mdpi.com |
Rational Design of New Chromen-2-one Analogues Based on SAR Insights
The insights gained from SAR studies have paved the way for the rational design of novel chromen-2-one analogues with improved pharmacological profiles. By understanding which structural features are critical for activity and selectivity, medicinal chemists can make targeted modifications to the coumarin scaffold.
The potency and selectivity of chromen-2-one derivatives can be significantly influenced by the nature and position of substituents on the coumarin ring. nih.gov For instance, the introduction of different functional groups at various positions can alter the molecule's interaction with its biological target.
Research has shown that modifications at the C4 and C6 positions of the chromen-2-one core are particularly important. The presence of a methyl group at the C4 position has been associated with various beneficial pharmacological effects. nih.gov Furthermore, the ethoxy group at the C6 position can enhance the lipophilicity of the compound, potentially improving its ability to cross biological membranes.
Studies on other chromene derivatives have demonstrated that the substitution pattern around the scaffold can significantly impact inhibitory potency and selectivity towards specific enzyme isoforms, such as human carbonic anhydrases (hCAs). nih.gov For example, introducing a fluorine atom to the aromatic ring of certain 7H-furo-chromene derivatives was found to improve activity and selectivity for tumor-associated hCA isoforms IX and XII. nih.gov These findings underscore the importance of systematic structural modifications to fine-tune the biological activity of chromen-2-one analogues.
The following table provides examples of structural modifications and their impact on the biological activity of chromen-2-one analogues.
| Compound/Analogue Class | Structural Modification | Impact on Biological Activity | References |
| 7H-furo-chromene derivatives | Introduction of a fluorine atom to the aromatic ring | Improved activity and selectivity towards hCA IX and XII | nih.gov |
| 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one | Ethoxy group at C6 | Enhanced lipophilicity | |
| 4-methyl-coumarins | Methyl group at C4 | Associated with various pharmacological effects | nih.gov |
A promising strategy in drug design is the creation of hybrid molecules, which involves covalently linking two or more pharmacophores to generate a single molecule with multiple biological activities. mdpi.commdpi.com This approach can lead to synergistic effects, improved efficacy, and a reduced likelihood of developing drug resistance. mdpi.com
The coumarin scaffold is a popular choice for the development of hybrid molecules due to its broad spectrum of biological activities. mdpi.comnih.gov By combining the chromen-2-one core with other pharmacologically active moieties, researchers have developed novel compounds with enhanced therapeutic potential. mdpi.commdpi.com
The design of these hybrid molecules often involves identifying key pharmacophoric features of known inhibitors and integrating them into a new molecular architecture. This rational approach has led to the development of promising new classes of therapeutic agents.
The table below presents examples of coumarin-based hybrid molecules and their intended synergistic effects.
| Hybrid Molecule Class | Combined Pharmacophores | Intended Synergistic Effect | References |
| Coumarin-cinnamic acid hybrids | Coumarin and cinnamic acid | Enhanced PI3K/AKT pathway inhibition for anticancer activity | mdpi.com |
| Coumarin-triazole hybrids | Coumarin and triazole | Combination of anticancer, antimicrobial, or other bioactivities | mdpi.comrsc.org |
| Chromone-butenafine hybrids | Chromone and a fragment of butenafine | Improved antimicrobial profile | mdpi.com |
| Coumarin-procaine hybrids | Coumarin and procaine | Development of fluorescent activators of SHP1 | nih.gov |
Vi. Emerging Research Directions and Future Prospects for 4 Ethoxy 6 Methylchromen 2 One Research
Development of Advanced and Sustainable Catalytic Systems for Efficient Synthesis
The synthesis of coumarin (B35378) derivatives, including 4-Ethoxy-6-methylchromen-2-one, is undergoing a significant transformation towards more environmentally benign and efficient methodologies. Traditional synthesis methods, such as the Pechmann, Knoevenagel, Perkin, and Wittig reactions, often rely on harsh conditions, hazardous solvents, and strong acids, leading to significant chemical waste. eurekaselect.comresearchgate.net Green chemistry principles are now guiding the development of advanced catalytic systems to overcome these limitations. eurekalert.org
Key areas of development include:
Mechanochemistry: Solvent-free synthesis using techniques like ball milling offers a clean, efficient, and scalable route to coumarins. rsc.org This method reduces reaction times and simplifies purification, often eliminating the need for column chromatography. rsc.org
Novel Catalysts: Researchers are exploring the use of Brønsted acidic ionic liquids, which act as recyclable catalysts for Pechmann condensation under ambient, solvent-free conditions. nih.govrsc.org These catalysts have demonstrated high yields and can be reused multiple times, enhancing the sustainability of the process. nih.govrsc.org
Energy-Efficient Methods: The application of ultrasound and microwave irradiation is gaining traction as it can significantly reduce reaction times and energy consumption compared to conventional heating methods. eurekaselect.comresearchgate.net
These green synthetic methods not only minimize the generation of toxic substances but can also improve reaction performance in terms of yield, purity, and energy efficiency. eurekaselect.comeurekalert.org The ongoing development of these sustainable catalytic systems is crucial for the large-scale and environmentally responsible production of this compound and related derivatives for various applications.
Table 1: Comparison of Conventional vs. Green Synthesis Methods for Coumarins
| Parameter | Conventional Methods (e.g., Pechmann with H₂SO₄) | Green/Advanced Methods (e.g., Mechanochemistry, Ionic Liquids) |
|---|---|---|
| Catalyst | Strong, corrosive acids (H₂SO₄, H₃PO₄) | Mild acids, recyclable ionic liquids, solid catalysts rsc.orgnih.gov |
| Solvent | Often requires hazardous organic solvents | Solvent-free or uses green solvents (e.g., water, deep eutectic solvents) eurekaselect.comeurekalert.org |
| Conditions | High temperatures, long reaction times researchgate.net | Ambient temperature, shorter reaction times, microwave/ultrasound assistance eurekaselect.comrsc.org |
| Waste Generation | High, difficult to recycle catalysts and solvents eurekalert.org | Low, high atom economy, recyclable catalysts rsc.orgnih.gov |
| Yield & Purity | Variable, may require extensive purification | Often high yields and purity with simplified work-up eurekalert.orgrsc.org |
Integration of Artificial Intelligence and Machine Learning in Predictive Computational Modeling
For a compound like this compound, AI and ML can be applied in several ways:
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models use machine learning algorithms to establish a mathematical correlation between the chemical structure of coumarin derivatives and their biological activity. mdpi.comtandfonline.com This allows for the virtual screening of large compound libraries to identify candidates with potentially high efficacy for a specific target. mdpi.com
De Novo Drug Design: AI algorithms can generate novel molecular structures with optimized features for specific therapeutic targets. rsc.org This approach can lead to the design of entirely new coumarin-based compounds with enhanced potency and better pharmacokinetic profiles. researchgate.netrsc.org
Synthesis Prediction: AI can assist in planning synthetic routes, predicting reaction outcomes, and optimizing reaction conditions, thereby streamlining the chemical synthesis process. researchgate.netresearchgate.net
ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process. nih.govinnovareacademics.in
The synergy between AI and medicinal chemistry holds immense promise for designing the next generation of coumarin-based therapeutics, making the process faster, more cost-effective, and more likely to succeed. researchgate.netontosight.ai
Systems Biology Approaches for Comprehensive Mechanistic Understanding
Understanding the precise mechanism of action is critical for developing effective and safe therapeutics. Systems biology offers a holistic approach to unraveling the complex interactions of a compound within a biological system. For this compound and its analogs, a key systems biology technique is target deconvolution . pelagobio.com
Phenotypic drug discovery often identifies compounds that produce a desired effect in cells or organisms without initially knowing the specific molecular target. Target deconvolution aims to identify these protein targets, clarifying the compound's mechanism of action and potential off-target effects. pelagobio.com
Modern target deconvolution methods include:
Proteome-wide Profiling: Techniques like Cellular Thermal Shift Assay (CETSA) allow for the unbiased identification of a compound's direct and indirect protein binding partners within a physiologically relevant cellular environment. pelagobio.com
Chemical Proteomics: This involves using photoreactive chemical probes, often derived from the parent molecule, to covalently link to and isolate its binding partners from the entire proteome for identification via mass spectrometry. acs.org
By applying these approaches, researchers can move beyond a single-target view and build a comprehensive map of how a coumarin derivative like this compound interacts with cellular networks. This deep mechanistic insight is essential for optimizing lead compounds, predicting potential side effects, and identifying new therapeutic indications. pelagobio.comfrontiersin.org
Exploration of Novel Biological Targets and Therapeutic Applications
The chromenone and coumarin scaffolds are recognized as "privileged structures" in medicinal chemistry, capable of interacting with a wide array of biological targets. nih.govnih.gov While their activities as anticoagulants and anti-inflammatory agents are well-known, emerging research is uncovering novel targets and therapeutic potentials. ontosight.aimdpi.com
Future research on derivatives of this compound is likely to focus on:
Neurodegenerative Diseases: Chromenone derivatives are being investigated as multi-target-directed ligands for Alzheimer's disease by simultaneously inhibiting enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B). nih.govresearchgate.netacs.orgnih.gov
Oncology: New coumarin derivatives are being designed to target specific proteins involved in cancer progression, such as carbonic anhydrases, tubulin, and various kinases like Aurora kinase A. researchgate.netnih.gov
Infectious Diseases: The coumarin nucleus is a template for developing new antimicrobial and antiviral agents, with some derivatives showing promising activity against various bacterial and fungal pathogens. rsc.orgtsijournals.comfrontiersin.org
Metabolic Disorders: Substituted chromenones have shown potential as α-glucosidase inhibitors, suggesting a possible role in managing diabetes. researchgate.net
The ability to easily modify the coumarin core allows medicinal chemists to fine-tune the structure to achieve high potency and selectivity for these novel targets, paving the way for new therapeutic interventions. nih.govnih.gov
Applications in Advanced Materials Science and Optical Technologies (e.g., Fluorescent Probes, Laser Dyes)
The unique photophysical properties of the coumarin ring system make it a highly valuable fluorophore in materials science and optical technologies. nih.govnih.gov The fluorescence of coumarins is highly sensitive to their substitution pattern and local environment, a property that is extensively exploited. chim.it
Future prospects for this compound and related compounds in this field include:
Fluorescent Probes: Coumarin derivatives are engineered as highly sensitive and selective fluorescent probes for detecting metal ions (e.g., Cu²⁺, Hg²⁺), reactive oxygen species (ROS), pH changes, and biologically important molecules within living cells. chim.itrsc.orgacs.org Their high quantum yield, stability, and tunable emission make them ideal for bioimaging applications. nih.govosu.edu
Laser Dyes: Coumarins are a well-established class of laser dyes that emit light in the blue-green region of the spectrum. azooptics.comrsc.org Research continues on synthesizing new derivatives with improved photostability, higher fluorescence quantum yields, and broader tunability for applications in spectroscopy and fast photochemical studies. nih.govscirp.org
Organic Light-Emitting Devices (OLEDs): The rigid, planar structure and strong fluorescence of the coumarin core make it an attractive building block for developing new materials for energy-efficient OLEDs. nih.gov
The strategic introduction of different functional groups onto the coumarin scaffold, such as at the 3-, 4-, and 7-positions, allows for the fine-tuning of their absorption and emission wavelengths, enhancing their utility in these advanced technological applications. tcichemicals.com
Table 2: Potential Applications of Coumarin Derivatives in Optical Technologies
| Application | Key Properties of Coumarin Derivatives | Examples of Targets/Uses |
|---|---|---|
| Fluorescent Probes | High fluorescence quantum yield, environmental sensitivity, large Stokes shift, biocompatibility chim.itrsc.org | Intracellular imaging, detection of metal ions, pH sensing, monitoring reactive oxygen species nih.govrsc.orgacs.org |
| Laser Dyes | Strong absorption in UV/visible region, high fluorescence efficiency, tunable emission (blue-green) azooptics.comrsc.org | Dye lasers for scientific research, pumping other lasers, fast photochemical studies azooptics.comscirp.org |
| OLEDs | Rigid planar structure, high conjugation, strong solid-state fluorescence nih.gov | Emitter layers in organic light-emitting diodes for displays and lighting |
Q & A
Q. What are the standard synthetic routes for 4-Ethoxy-6-methylchromen-2-one, and how do reaction conditions influence yield?
The synthesis of coumarin derivatives like this compound typically involves the Pechmann condensation, where phenols react with β-keto esters under acidic conditions. For example, 4-hydroxy-6-substituted coumarins are synthesized via solid-phase reactions using malonic acid, phenol, and catalysts like zinc chloride in phosphorous oxychloride . Key factors affecting yield include temperature control (80–120°C), acid catalyst strength, and substituent steric effects. Ethoxy and methyl groups may require longer reaction times due to reduced electrophilicity at the carbonyl center.
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- Spectroscopy : NMR (¹H/¹³C) is critical for confirming substituent positions. The ethoxy group (~δ 1.3 ppm for CH₃, δ 4.1 ppm for OCH₂) and methyl group (~δ 2.4 ppm for C6-CH₃) show distinct splitting patterns. IR confirms the lactone carbonyl (~1700–1750 cm⁻¹).
- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles with precision (mean σ(C–C) = 0.003 Å). For example, related coumarins like 6-methoxy-4-methyl-2H-chromen-2-one were structurally validated via SCXRD, revealing planar lactone rings and intermolecular hydrogen bonding .
Q. How can researchers assess the purity of this compound, and what are common impurities?
Purity is evaluated via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. Common impurities include unreacted starting materials (e.g., resorcinol derivatives) or byproducts from incomplete esterification. GC-MS is recommended for volatile contaminants, while TLC (silica gel, ethyl acetate/hexane) provides rapid qualitative checks .
Advanced Research Challenges
Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?
Challenges include low crystal quality, twinning, and weak diffraction. SHELXD/SHELXE are robust for experimental phasing, even with high-resolution (>1.0 Å) or twinned data. For example, 6-chloro-4-(4-methylphenoxy)coumarin was resolved using SHELXTL, leveraging iterative refinement to correct for absorption errors . Molecular packing analysis (e.g., π-π stacking in 6-methoxy derivatives) further validates structural models .
Q. How can contradictory spectral data (e.g., NMR vs. XRD) be resolved for substituted coumarins?
Contradictions often arise from dynamic effects (e.g., rotational isomerism) or solvent-induced shifts. Computational methods like DFT (B3LYP/6-31G*) simulate NMR spectra to compare with experimental data. For example, discrepancies in 7-hydroxy-6-methoxy-4-methylcoumarin’s NOESY correlations were resolved by modeling solvent interactions .
Q. What strategies optimize regioselectivity in synthesizing this compound derivatives?
Regioselectivity is controlled by steric and electronic effects. Using bulky catalysts (e.g., ZnCl₂ in Pechmann reactions) directs substitution to the less hindered C6 position. For ethoxy groups, pre-functionalized resorcinol derivatives (e.g., 3-ethoxy-5-methylphenol) ensure correct positioning. Microwave-assisted synthesis reduces side reactions, improving yields by 15–20% .
Q. How do substituents influence the photophysical properties of this compound?
Ethoxy groups enhance fluorescence quantum yield by reducing non-radiative decay, while methyl groups stabilize the excited state via hyperconjugation. UV-Vis studies on analogs like 7-hydroxy-4-methylcoumarin show λmax shifts (~320 → 350 nm) with electron-donating substituents . Time-resolved fluorescence spectroscopy quantifies lifetime changes (τ = 2–5 ns) in polar solvents.
Methodological Considerations
- Data Validation : Cross-validate crystallographic (R factor < 0.05) and spectroscopic data using multiple techniques (e.g., SCXRD + 2D NMR) .
- Synthesis Reproducibility : Document catalyst purity (e.g., ZnCl₂ anhydrous vs. hydrated) and moisture control to minimize variability .
- Safety Protocols : Handle phosphorous oxychloride and other reagents in fume hoods with PPE, per ECHA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
